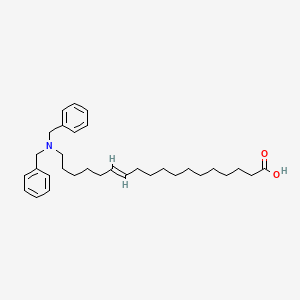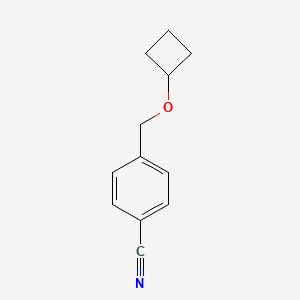
1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a brominated methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-bromo-4-methylpyridine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with the brominated pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Scientific Research Applications
1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine moiety can engage in halogen bonding, while the diazepane ring can provide conformational flexibility, allowing the compound to fit into diverse binding sites .
Comparison with Similar Compounds
- 1-(3-Bromo-4-methylpyridin-2-yl)-1-methylhydrazine
- 1-(3-Bromo-4-methylpyridin-2-yl)hydrazine
- 3-Bromo-4-methylpyridine
Uniqueness: 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane is unique due to the presence of both a diazepane ring and a brominated methylpyridine moiety. This combination provides a distinct set of chemical properties, making it versatile for various applications. The diazepane ring offers conformational flexibility, while the brominated pyridine enhances reactivity and potential for further functionalization .
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(3-bromo-4-methylpyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H16BrN3/c1-9-3-5-14-11(10(9)12)15-7-2-4-13-6-8-15/h3,5,13H,2,4,6-8H2,1H3 |
InChI Key |
QIIGNPWSWUCQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCCNCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine](/img/structure/B12227258.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227259.png)
![3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227264.png)
![1-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12227284.png)
![2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12227285.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12227286.png)
![2-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12227291.png)
![N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12227297.png)
![6-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227308.png)





